Lipophilicity (XLogP3) Comparison: N-(4-Biphenylyl)anthranilic Acid vs. N-Phenylanthranilic Acid
The computed octanol-water partition coefficient (XLogP3) of N-(4-biphenylyl)anthranilic acid is 6.0, compared to approximately 3.5 for N-phenylanthranilic acid (fenamic acid), representing a 2.5 log unit increase [1][2]. This difference translates to a predicted ~300-fold higher lipophilicity, which directly impacts solubility, membrane permeability, and protein binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 |
| Comparator Or Baseline | N-Phenylanthranilic acid (fenamic acid, CAS 91-40-7): XLogP3 ≈ 3.5 |
| Quantified Difference | ΔXLogP3 = 2.5 log units (~300-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 2.5 log unit higher XLogP3 indicates substantially greater membrane permeability and tissue distribution potential, which is critical for selecting the correct compound for cell-based assays, in vivo studies, or designing lipophilic drug candidates.
- [1] PubChem. Anthranilic acid, N-(4-biphenylyl)-. CID 59072. XLogP3 = 6.0. https://pubchem.ncbi.nlm.nih.gov/compound/101895-15-2 (accessed 2026-05-12). View Source
- [2] PubChem. N-Phenylanthranilic acid. CID 4386. XLogP3 = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/4386 (accessed 2026-05-12). View Source
